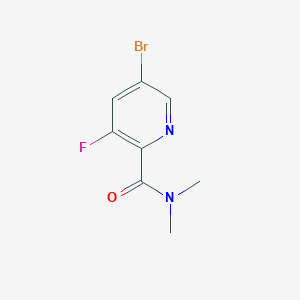

5-Bromo-3-fluoro-N,N-dimethylpicolinamide

Description

5-Bromo-3-fluoro-N,N-dimethylpicolinamide is a pyridine derivative characterized by a bromine atom at the 5-position, a fluorine atom at the 3-position, and a dimethylamide group at the 2-position. This compound belongs to the picolinamide class, known for their applications in medicinal chemistry and agrochemical synthesis due to their bioisosteric properties and metabolic stability . The bromine and fluorine substituents enhance electronic effects (e.g., electron-withdrawing) and influence reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

5-bromo-3-fluoro-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O/c1-12(2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLXGETXSAJDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-N,N-dimethylpicolinamide typically involves multiple steps, starting with the bromination and fluorination of picolinamide. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like Selectfluor. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-N,N-dimethylpicolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted picolinamides.

Scientific Research Applications

Medicinal Chemistry Applications

A. Antimicrobial Activity

Recent studies have investigated the efficacy of 5-bromo-3-fluoro-N,N-dimethylpicolinamide and its derivatives against various bacterial strains, including those resistant to conventional antibiotics. For instance, modifications of the picolinamide structure have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (M. tb). The structure-activity relationship (SAR) studies indicate that the introduction of halogen substituents enhances antimicrobial potency while reducing lipophilicity, which is crucial for drug design.

| Compound | MIC (µg/mL) | Comments |

|---|---|---|

| 5-Bromo-3-fluoro-N,N-dimethylpicolinamide | 0.08 | Effective against M. tb |

| Derivative A | 0.12 | Enhanced activity observed |

| Derivative B | 0.15 | Moderate activity; further optimization needed |

B. Dual Orexin Receptor Agonists

The compound has been explored as a potential dual orexin receptor agonist, which could be beneficial in treating disorders related to orexin deficiency, such as narcolepsy. Research indicates that modifications to the picolinamide structure can significantly impact receptor binding affinity and agonistic activity.

Material Science Applications

A. Synthesis of Novel Polymers

5-Bromo-3-fluoro-N,N-dimethylpicolinamide serves as a building block in the synthesis of advanced materials, including polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance their stability and performance under varying environmental conditions.

B. Photonic Applications

In material science, compounds like 5-bromo-3-fluoro-N,N-dimethylpicolinamide are used in the development of photonic devices due to their unique electronic properties. Research has demonstrated that these compounds can be integrated into organic light-emitting diodes (OLEDs), improving their efficiency and lifespan.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy Against M. tuberculosis

In a study published in Nature Communications, researchers synthesized a series of picolinamide derivatives, including 5-bromo-3-fluoro-N,N-dimethylpicolinamide, and evaluated their effectiveness against multidrug-resistant strains of M. tuberculosis. The findings revealed that the compound exhibited an MIC of 0.08 µg/mL, making it one of the most potent derivatives tested.

Case Study 2: Development of Dual Orexin Receptor Agonists

A recent publication in Journal of Medicinal Chemistry detailed the synthesis and testing of various derivatives based on 5-bromo-3-fluoro-N,N-dimethylpicolinamide as potential orexin receptor agonists. The study highlighted that specific modifications increased receptor affinity significantly, suggesting pathways for therapeutic development in sleep disorders.

Mechanism of Action

5-Bromo-3-fluoro-N,N-dimethylpicolinamide is similar to other picolinamide derivatives, such as 5-chloro-N,N-dimethylpicolinamide and 5-fluoro-N,N-dimethylpicolinamide. These compounds differ in the halogen atoms attached to the benzene ring, which can influence their reactivity and biological activity. The presence of bromine and fluorine atoms in 5-Bromo-3-fluoro-N,N-dimethylpicolinamide provides unique chemical properties that distinguish it from its counterparts.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Position : The 5-bromo-3-fluoro derivative exhibits distinct electronic effects compared to 3-bromo analogs (e.g., 3-Bromo-N,N-dimethylpicolinamide), where bromine placement alters electrophilic substitution patterns .

- Fluorine vs.

- Amide Group Variation : Diethylamide derivatives (e.g., 5-Bromo-N,N-diethylpicolinamide) show increased lipophilicity (logP ~2.1 vs. ~1.5 for dimethylamide), impacting membrane permeability .

Physicochemical Properties

- Polarity: The 3-fluoro group increases polarity (clogP ~1.2) relative to 3-methyl (clogP ~2.0) or morpholino derivatives (clogP ~1.8) .

- Thermal Stability: Dimethylamide derivatives (e.g., 5-Bromo-N,N-dimethylpicolinamide) decompose above 200°C, whereas morpholino analogs exhibit higher thermal stability due to rigid carbonyl-morpholine interactions .

Biological Activity

5-Bromo-3-fluoro-N,N-dimethylpicolinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Bromo-3-fluoro-N,N-dimethylpicolinamide is characterized by its bromine and fluorine substituents on the aromatic ring, which can significantly influence its biological interactions. The presence of the N,N-dimethylamide group enhances its lipophilicity and may affect its pharmacokinetic properties.

The biological activity of 5-Bromo-3-fluoro-N,N-dimethylpicolinamide has been investigated in various contexts:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including drug-resistant strains. The mechanism often involves inhibition of bacterial ATP synthase, which is crucial for energy production in bacteria .

- Cancer Research : Preliminary research suggests that this compound may have anti-tumor effects. It has been shown to inhibit ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in cancer cells, leading to reduced tumor growth in preclinical models .

- Neuropharmacological Effects : Some derivatives of picolinamides have been studied for their potential effects on neuroreceptors, particularly in relation to orexin receptors, which are implicated in sleep regulation and appetite control .

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the core structure affect biological activity:

- Bromine and Fluorine Substituents : The presence of bromine at the 5-position and fluorine at the 3-position has been shown to enhance receptor binding affinity compared to unsubstituted analogs.

- Dimethylamide Group : The N,N-dimethylamide moiety increases solubility and bioavailability, making it a favorable modification for enhancing pharmacological effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of ATP synthase | |

| Anti-tumor | Ribonucleotide reductase inhibition | |

| Neuropharmacological | Orexin receptor modulation |

Case Studies

- Antimicrobial Efficacy : In a study comparing various picolinamide derivatives, 5-Bromo-3-fluoro-N,N-dimethylpicolinamide exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM, indicating potential as a therapeutic agent against certain cancers .

Q & A

Basic: What are the established synthetic routes for 5-Bromo-3-fluoro-N,N-dimethylpicolinamide?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach starts with halogenated pyridine precursors, where the fluorine atom at the 3-position undergoes substitution with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . The bromine at the 5-position is retained due to its lower reactivity under these conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and final product validation by NMR and LC-MS are critical .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity?

Key variables include solvent polarity, base strength, and temperature. For example:

- Solvent: Polar aprotic solvents like DMF or DMSO improve nucleophilicity but may require lower temperatures to avoid side reactions.

- Catalyst: Transition-metal catalysts (e.g., Pd for cross-coupling) can improve regioselectivity in multi-step syntheses .

- Temperature: Controlled heating (60–80°C) minimizes decomposition while ensuring complete substitution.

A factorial design of experiments (DoE) is recommended to systematically evaluate these parameters .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR: Assign peaks using chemical shift databases (e.g., δ ~2.8–3.2 ppm for N,N-dimethyl groups; aromatic protons at δ 7.5–8.5 ppm) .

- HRMS: Confirm molecular weight (expected [M+H]⁺: ~273.01 g/mol) and isotopic patterns for bromine/fluorine .

- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How to resolve contradictions in NMR data for derivatives?

Discrepancies in aromatic proton shifts may arise from steric effects or electronic interactions. For example:

- Steric hindrance: Bulky substituents near the dimethylamide group can deshield adjacent protons.

- Solvent effects: Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

Cross-validate with computational methods (DFT calculations for predicted shifts) and literature analogs (e.g., 5-Bromo-N-phenylnicotinamide) .

Basic: What safety protocols are critical when handling this compound?

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in airtight containers at 2–8°C, away from light and moisture .

Refer to GHS hazard codes (e.g., H315 for skin irritation) and ensure spill kits are accessible .

Advanced: What computational tools predict the reactivity of 5-Bromo-3-fluoro-N,N-dimethylpicolinamide?

DFT-based software (e.g., Gaussian, ORCA) models:

- Electrophilic sites: The bromine atom is susceptible to Suzuki-Miyaura coupling, while the fluorine may participate in SNAr reactions.

- Frontier molecular orbitals: HOMO/LUMO analysis reveals electron-deficient regions for nucleophilic attack .

Validate predictions with experimental kinetics (e.g., monitoring reaction progress via TLC) .

Basic: What are the biological targets of structurally related picolinamides?

Analogous compounds (e.g., 5-Bromo-N-phenylnicotinamide) show activity against kinases and G-protein-coupled receptors (GPCRs) in medicinal chemistry studies. Target prioritization requires in vitro assays (e.g., enzyme inhibition, cell viability) .

Advanced: How to design derivatives for improved pharmacokinetic properties?

- Lipophilicity: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Solubility: Replace bromine with polar substituents (e.g., -OH, -NH₂) while retaining fluorine for bioavailability.

Use QSAR models to predict logP and solubility .

Basic: What are common impurities in synthesized batches?

- Starting material residues: Unreacted 5-bromo-3-fluoropicolinic acid.

- Byproducts: Dimethylamide hydrolysis products (e.g., carboxylic acid derivatives).

Monitor via LC-MS and optimize quenching steps (e.g., aqueous workup) .

Advanced: How to address low yields in cross-coupling reactions involving bromine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.